molecular formula C9H11F3N2O2S B141085 Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate CAS No. 135026-10-7

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate

Cat. No.: B141085
CAS No.: 135026-10-7
M. Wt: 268.26 g/mol
InChI Key: ZRJZKAXPJRDCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is a useful research compound. Its molecular formula is C9H11F3N2O2S and its molecular weight is 268.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

135026-10-7

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11F3N2O2S/c1-4-16-7(15)5-6(9(10,11)12)13-8(17-5)14(2)3/h4H2,1-3H3

InChI Key

ZRJZKAXPJRDCOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vessel containing 591 g of ethyl ether cooled in a dry ice-acetone bath was added 12.5 g of dimethylamine with stirring. Then, to a reaction vessel cooled in a dry-ice acetone bath there was placed 11.5 g of the previously-prepared dimethylamine-in-ether solution followed by addition of 5.79 g (23 mmol) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate in 20 ml of ethyl ether. A white precipitate formed immediately. The reaction mixture was stirred for 10 minutes and filtered. The ether filtrate was washed with 5% sodium hydroxide, dried over anhydrous calcium sulfate and concentrated under reduced pressure. The residual solid was treated with petroleum ether and filtered to provide 4.0 g of white solid product (m.p. 78°-79° C.) identified in Table I. ##STR18##
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylamine-in-ether
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
591 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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